Benzyl-3-(4-Formyl-1H-1,2,3-triazol-1-yl)azetidin-1-carboxylat

Übersicht

Beschreibung

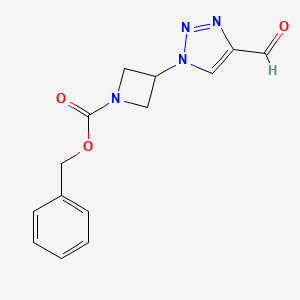

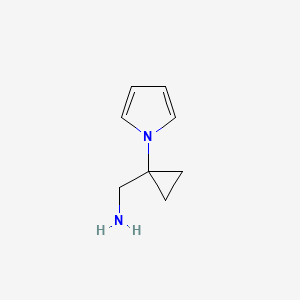

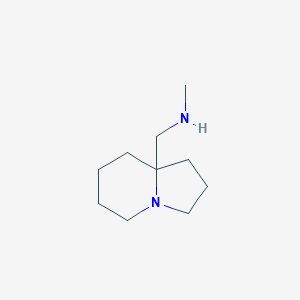

Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole, einschließlich Derivate wie das genannte, sind für ihr Vorkommen in verschiedenen medizinischen Verbindungen bekannt. Sie sind strukturell ähnlich wie Amidbindungen und können entweder E- oder Z-Amidbindungen imitieren, was sie in der Arzneimittelentwicklung wertvoll macht . So sind sie zum Beispiel Bestandteil von Antiepileptika wie Rufinamid und Antibiotika wie Cefatrizin . Das Benzyltriazolderivat könnte möglicherweise für ähnliche Anwendungen bei der Entwicklung neuer Pharmazeutika untersucht werden.

Organische Synthese

Der Triazolring ist eine vielseitige Einheit in der organischen Synthese. Er kann als stabiles Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Die Stabilität von Triazolen unter verschiedenen Bedingungen macht sie für den Einsatz in mehrstufigen Syntheseverfahren geeignet .

Polymerkunde

In der Polymerkunde können Triazole verwendet werden, um die Eigenschaften von Polymeren zu modifizieren. Ihre Fähigkeit zur Wasserstoffbrückenbindung und ihr aromatischer Charakter können genutzt werden, um die thermische Stabilität und die mechanische Festigkeit von Polymermaterialien zu verbessern .

Supramolekulare Chemie

Das starke Dipolmoment und die Wasserstoffbrückenbindungsbildungsfähigkeit von Triazolen ermöglichen es ihnen, supramolekulare Strukturen zu bilden. Diese Strukturen sind nützlich bei der Entwicklung von Molekül-Erkennungssystemen, Sensoren und selbstassemblierenden Materialien .

Biokonjugation und Chemische Biologie

Triazole können in der Biokonjugation verwendet werden, um verschiedene Biomoleküle miteinander oder mit anderen molekularen Einheiten zu verbinden. Diese Anwendung ist in der chemischen Biologie von entscheidender Bedeutung für die Untersuchung biologischer Prozesse und für die Entwicklung von Diagnostika .

Fluoreszenzmikroskopie

Der Triazol-Kern kann in fluoreszierende Sonden für bildgebende Verfahren integriert werden. Seine Einarbeitung in Moleküle, die in der Fluoreszenzmikroskopie verwendet werden, kann die Stabilität und Spezifität dieser Sonden verbessern, was für die Visualisierung biologischer Systeme unerlässlich ist .

Wirkmechanismus

Target of Action

The primary targets of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme .

Mode of Action

The exact mode of action of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

The specific biochemical pathways affected by Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , which may influence their bioavailability.

Result of Action

The specific molecular and cellular effects of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , suggesting that they may be resistant to various environmental factors.

Biochemische Analyse

Biochemical Properties

Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form stable complexes with metal ions, which can be crucial for enzyme catalysis. This compound has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily driven by hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.

Cellular Effects

Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate has demonstrated significant effects on various cell types. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, leading to cell death . It influences cell signaling pathways by inhibiting tubulin polymerization, which is essential for cell division. Additionally, it affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and promoting apoptotic pathways.

Molecular Mechanism

The molecular mechanism of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate involves its binding interactions with biomolecules. This compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis. Furthermore, it interacts with the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic processes . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, it can bind to serum proteins, facilitating its distribution throughout the body. These interactions can affect the localization and accumulation of the compound in target tissues.

Subcellular Localization

The subcellular localization of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus and mitochondria, where it exerts its biological effects . These localization patterns are crucial for its activity, as they determine the accessibility of target biomolecules and the overall efficacy of the compound.

Eigenschaften

IUPAC Name |

benzyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,9,13H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQRKFETOKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

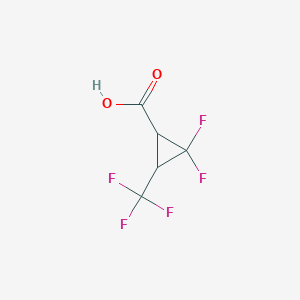

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)

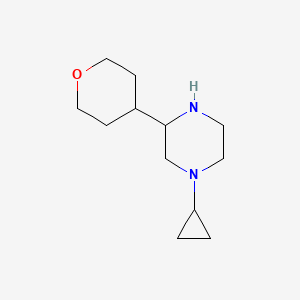

![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)

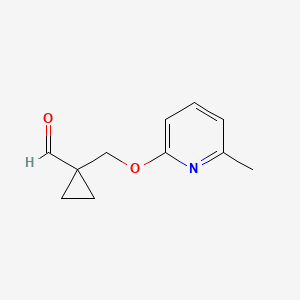

![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)